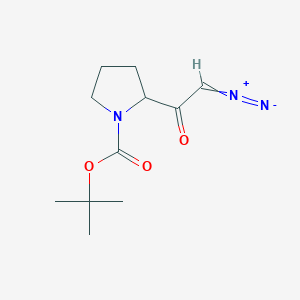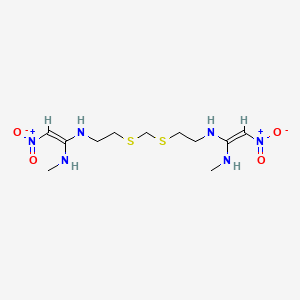
6-Methylpurine-beta-D-(3-deoxy-3-fluoro)riboside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methylpurine-beta-D-(3-deoxy-3-fluoro)riboside is a synthetic nucleoside analog that has been studied for its potential biological activities, including antifungal, antiviral, and antitumor properties . This compound is a derivative of 6-methylpurine riboside, with a fluorine atom replacing the hydroxyl group at the 3’ position of the ribose moiety .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylpurine-beta-D-(3-deoxy-3-fluoro)riboside typically involves the following steps :
Starting Material: The synthesis begins with 6-chloropurine.
Substitution Reaction: 6-chloropurine is converted to 6-methylpurine through a substitution reaction.
Fluorination: The ribose moiety is fluorinated at the 3’ position to form 3’-deoxy-3’-fluororibofuranose.
Coupling Reaction: The fluorinated ribose is then coupled with 6-methylpurine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
6-Methylpurine-beta-D-(3-deoxy-3-fluoro)riboside can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 3’ position can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The purine ring can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as azides and thiols, with copper-catalyzed conditions for azide-alkyne cycloaddition reactions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products
Substitution Reactions: Products include various substituted purine nucleosides.
Oxidation and Reduction: Products include oxidized or reduced forms of the purine nucleoside.
科学研究应用
6-Methylpurine-beta-D-(3-deoxy-3-fluoro)riboside has several scientific research applications :
Chemistry: Used as a building block for the synthesis of other nucleoside analogs.
Biology: Studied for its potential as an antimetabolite, interfering with nucleic acid synthesis.
Medicine: Investigated for its antifungal, antiviral, and antitumor activities.
作用机制
The mechanism of action of 6-Methylpurine-beta-D-(3-deoxy-3-fluoro)riboside involves its incorporation into nucleic acids, leading to the inhibition of DNA and RNA synthesis . This compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerase and RNA polymerase, thereby disrupting cellular replication and transcription processes.
相似化合物的比较
Similar Compounds
6-Methylpurine-beta-D-riboside: Lacks the fluorine atom at the 3’ position.
3’-Fluoro-6-methylpurine riboside: Similar structure but with different substituents on the purine ring.
Uniqueness
6-Methylpurine-beta-D-(3-deoxy-3-fluoro)riboside is unique due to the presence of the fluorine atom at the 3’ position, which imparts distinct biological activities and chemical reactivity compared to its non-fluorinated counterparts .
属性
分子式 |
C11H13FN4O3 |
|---|---|
分子量 |
268.24 g/mol |
IUPAC 名称 |
4-fluoro-5-(hydroxymethyl)-2-(6-methylpurin-9-yl)oxolan-3-ol |
InChI |
InChI=1S/C11H13FN4O3/c1-5-8-10(14-3-13-5)16(4-15-8)11-9(18)7(12)6(2-17)19-11/h3-4,6-7,9,11,17-18H,2H2,1H3 |
InChI 键 |
GEGBHVNLTUERMQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(5-Bromo-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B12105957.png)

![5-[(2E)-2-[1-(6-hydroxy-6-methylhept-4-yn-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B12105970.png)

![3-[3-(1-Methyl-5-oxopyrrolidin-2-yl)pyridin-4-yl]propanoic acid](/img/structure/B12105982.png)


amine](/img/structure/B12106000.png)
![4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B12106004.png)
![3-Benzoyloxy-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride](/img/structure/B12106011.png)



